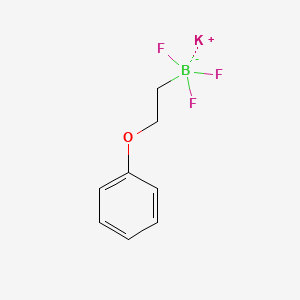

Potassium (2-phenyloxy)ethyltrifluoroborate

Übersicht

Beschreibung

Potassium (2-phenyloxy)ethyltrifluoroborate, also known as KB(OPEt)3, is an organoboron compound with a chemical formula of C10H12BF3KO. It has a molecular weight of 228.06 g/mol .

Molecular Structure Analysis

The molecular structure of this compound consists of a phenyloxy group attached to an ethyl group, which is further connected to a boron atom. The boron atom is also attached to three fluorine atoms and a potassium atom .Wissenschaftliche Forschungsanwendungen

Cross-Coupling Reactions

Potassium aryltrifluoroborates, including variants similar to potassium (2-phenyloxy)ethyltrifluoroborate, are utilized in cross-coupling reactions. A study by Alacid and Nájera (2008) demonstrated the use of these compounds in cross-coupling with aryl and heteroaryl chlorides, using an oxime-derived palladacycle as a precatalyst. This process, conducted in aqueous media under conventional and microwave heating, affords biphenyls in phosphine-free conditions (Alacid & Nájera, 2008).

Stereospecific Cross-Coupling

Molander and Wisniewski (2012) synthesized potassium 1-(alkoxy/acyloxy)alkyltrifluoroborates through copper-catalyzed diboration of aldehydes. These compounds were used in palladium-catalyzed Suzuki-Miyaura reactions with aryl and heteroaryl chlorides, providing a pathway to protected secondary alcohols. The benzyl protecting group in these reactions is critical in avoiding the β-hydride elimination pathway and ensuring retention of stereochemistry (Molander & Wisniewski, 2012).

Cationic 2-aza-Cope Rearrangement-Lewis Acid Promoted Petasis Reaction

Stas, Tehrani, and Laus (2008) used potassium alkynyltrifluoroborates and potassium (2-phenyl)vinyltrifluoroborates in a reaction involving N-3-butenyl-(2,2-dichloro-1-propylidene)amine and BF3·Et2O as a Lewis acid. This method synthesized rearranged Mannich products, starting with a cationic 2-aza-Cope rearrangement of the imine, followed by a borono-Mannich-type reaction (Stas, Tehrani, & Laus, 2008).

Hydrolysis in Suzuki-Miyaura Coupling

Lennox and Lloyd‐Jones (2012) studied the hydrolysis of potassium organotrifluoroborate (RBF(3)K) reagents in the context of Suzuki-Miyaura coupling. They found that the hydrolysis rate depends on various variables, making it a complex process for different RBF(3)K reagents. Understanding this reaction is crucial in minimizing side reactions like oxidative homocoupling and protodeboronation in Suzuki-Miyaura couplings (Lennox & Lloyd‐Jones, 2012).

Wirkmechanismus

Target of Action

Potassium (2-phenyloxy)ethyltrifluoroborate is a type of organoboron reagent . The primary targets of this compound are the carbon-carbon (C-C) bonds in organic molecules . It is used as a substrate in Suzuki–Miyaura coupling reactions .

Mode of Action

The mode of action of this compound involves its interaction with carbon-carbon bonds in organic molecules . It is used in Suzuki–Miyaura coupling reactions, where it acts as a substrate . This compound is known for its remarkable compliance with strong oxidative conditions .

Biochemical Pathways

This compound affects the biochemical pathways involved in the formation of carbon-carbon bonds . In the Suzuki–Miyaura coupling reactions, it contributes to the formation of alkene derivatives .

Pharmacokinetics

It’s known that this compound is stable in both air and moisture , which could potentially influence its bioavailability.

Result of Action

The result of the action of this compound is the production of alkene derivatives in Suzuki–Miyaura coupling reactions . This compound’s interaction with carbon-carbon bonds leads to changes in the molecular structure of the organic molecules involved .

Action Environment

The action of this compound is influenced by environmental factors. It is known to be stable in both air and moisture , which means it can maintain its efficacy in various environmental conditions.

Eigenschaften

IUPAC Name |

potassium;trifluoro(2-phenoxyethyl)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BF3O.K/c10-9(11,12)6-7-13-8-4-2-1-3-5-8;/h1-5H,6-7H2;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCVRSLUANOEYNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](CCOC1=CC=CC=C1)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BF3KO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-chlorophenyl)methyl]-3-(furan-2-yl)-1H-pyrazol-5-amine](/img/structure/B1428878.png)

![3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)benzoic acid](/img/structure/B1428879.png)

![5-Oxaspiro[2.4]heptane-1-carboxylic acid](/img/structure/B1428881.png)

![2-{[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid](/img/structure/B1428894.png)